molecular formula C17H24N2O2 B12784232 5,6-Methylenedioxy-N,N-diisopropyltryptamine CAS No. 82173-83-9

5,6-Methylenedioxy-N,N-diisopropyltryptamine

Cat. No.: B12784232
CAS No.: 82173-83-9
M. Wt: 288.4 g/mol
InChI Key: MAICYUOZXYUWMJ-UHFFFAOYSA-N
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Description

5,6-Methylenedioxy-N,N-diisopropyltryptamine is a lesser-known psychedelic compound. It is the 5,6-methylenedioxy analog of diisopropyltryptamine. This compound was first synthesized by Alexander Shulgin and is mentioned in his book "Tryptamines I Have Known and Loved" . very little data exists about its pharmacological properties, metabolism, and toxicity .

Preparation Methods

The synthesis of 5,6-Methylenedioxy-N,N-diisopropyltryptamine involves several steps:

Chemical Reactions Analysis

5,6-Methylenedioxy-N,N-diisopropyltryptamine can undergo various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,6-Methylenedioxy-N,N-diisopropyltryptamine has limited scientific research applications due to its lesser-known status. it is of interest in the field of psychedelic research and neuropharmacology. Researchers study its potential effects on serotonin receptors and its possible use in understanding the mechanisms of psychedelic compounds .

Mechanism of Action

The exact mechanism of action of 5,6-Methylenedioxy-N,N-diisopropyltryptamine is not well understood. it is believed to act on serotonin receptors, particularly the 5-HT2A receptor, similar to other tryptamines. This interaction may lead to altered perception and psychedelic effects .

Comparison with Similar Compounds

Properties

CAS No.

82173-83-9

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

N-[2-(5H-[1,3]dioxolo[4,5-f]indol-7-yl)ethyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C17H24N2O2/c1-11(2)19(12(3)4)6-5-13-9-18-15-8-17-16(7-14(13)15)20-10-21-17/h7-9,11-12,18H,5-6,10H2,1-4H3

InChI Key

MAICYUOZXYUWMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC1=CNC2=CC3=C(C=C21)OCO3)C(C)C

Origin of Product

United States

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